molecular formula C14H12F2N2O2 B2678886 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338404-16-3

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2678886
CAS No.: 338404-16-3
M. Wt: 278.259
InChI Key: MRTSHEVBAREOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a 2,6-difluorobenzoyl group and a dimethylcarboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N,N-dimethyl-1H-pyrrole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and carbonyl groups play a crucial role in its binding affinity and reactivity. It is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-18(2)14(20)11-6-8(7-17-11)13(19)12-9(15)4-3-5-10(12)16/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTSHEVBAREOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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